molecular formula C27H28N4O6S B11533624 N-{4-[(4-Methoxyphenyl)({N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide

N-{4-[(4-Methoxyphenyl)({N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11533624
M. Wt: 536.6 g/mol
InChI Key: SJGRNONRZPGYBU-MTDXEUNCSA-N
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Description

N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, prop-2-en-1-yloxyphenyl, and hydrazinecarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-(prop-2-en-1-yloxy)benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Coupling with 4-Methoxyphenylsulfonyl Chloride: The hydrazone intermediate is then reacted with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.

    Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has potential applications as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential as an anticancer agent has been explored. Studies have shown that similar compounds exhibit cytotoxic activity against cancer cell lines, indicating that N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide could be developed as a therapeutic agent .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide: Unique due to its specific combination of functional groups.

    N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide: Similar in structure but may have different substituents leading to varied biological activities.

Uniqueness

The uniqueness of N-{4-[(4-Methoxyphenyl)({N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)sulfamoyl]phenyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H28N4O6S

Molecular Weight

536.6 g/mol

IUPAC Name

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H28N4O6S/c1-4-17-37-25-11-5-21(6-12-25)18-28-30-27(33)19-31(23-9-13-24(36-3)14-10-23)38(34,35)26-15-7-22(8-16-26)29-20(2)32/h4-16,18H,1,17,19H2,2-3H3,(H,29,32)(H,30,33)/b28-18+

InChI Key

SJGRNONRZPGYBU-MTDXEUNCSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC=C)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=C(C=C2)OCC=C)C3=CC=C(C=C3)OC

Origin of Product

United States

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